3-[(2-METHOXYPHENETHYL)AMINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
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Overview
Description
3-[(2-METHOXYPHENETHYL)AMINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological and medicinal properties, making them significant in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-METHOXYPHENETHYL)AMINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines under mild reaction conditions. This process can be catalyzed by iron (III) chloride in water, yielding N-substituted pyrroles in good to excellent yields . Another method involves the use of bismuth nitrate pentahydrate as a catalyst, which also produces high yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes. The choice of catalyst and reaction conditions can be optimized to ensure high yield and purity, making the process economically viable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-[(2-METHOXYPHENETHYL)AMINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or aryl groups into the pyrrole ring.
Scientific Research Applications
3-[(2-METHOXYPHENETHYL)AMINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-METHOXYPHENETHYL)AMINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or therapeutic context.
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simpler analog with diverse biological activities.
Pyrrolidine: Another analog with significant medicinal importance.
Indole: Contains a similar heterocyclic structure and exhibits various biological activities.
Uniqueness
3-[(2-METHOXYPHENETHYL)AMINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H22N2O3 |
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Molecular Weight |
338.4g/mol |
IUPAC Name |
3-[2-(2-methoxyphenyl)ethylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H22N2O3/c1-14-7-9-16(10-8-14)22-19(23)13-17(20(22)24)21-12-11-15-5-3-4-6-18(15)25-2/h3-10,17,21H,11-13H2,1-2H3 |
InChI Key |
ANLAADGNSVYXCM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=CC=C3OC |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=CC=C3OC |
Origin of Product |
United States |
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